molecular formula C12H14BrFO2Zn B14894673 3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide

3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide

Cat. No.: B14894673
M. Wt: 354.5 g/mol
InChI Key: NIVWKSZWSBKSCB-UHFFFAOYSA-M
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Description

3-Fluoro-4-[(tetrahydrofurfuryl)oxy]methylphenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound. It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a solution in tetrahydrofuran, a common solvent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-[(tetrahydrofurfuryl)oxy]methylphenylzinc bromide typically involves the reaction of 3-fluoro-4-[(tetrahydrofurfuryl)oxy]methylphenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(tetrahydrofurfuryl)oxy]methylphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include halides, acids, and bases.

    Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The temperature and solvent are chosen based on the specific reaction requirements.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-Fluoro-4-[(tetrahydrofurfuryl)oxy]methylphenylzinc bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: It can be used in the synthesis of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-[(tetrahydrofurfuryl)oxy]methylphenylzinc bromide involves the transfer of the zinc atom to a substrate, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
  • 3-Fluoro-4-methoxyphenylmagnesium bromide
  • 4-[(4-morpholino)methyl]phenylzinc iodide

Uniqueness

3-Fluoro-4-[(tetrahydrofurfuryl)oxy]methylphenylzinc bromide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. Its use in forming carbon-carbon bonds makes it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C12H14BrFO2Zn

Molecular Weight

354.5 g/mol

IUPAC Name

bromozinc(1+);2-[(2-fluorobenzene-4-id-1-yl)methoxymethyl]oxolane

InChI

InChI=1S/C12H14FO2.BrH.Zn/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;;/h1,4,6,11H,3,5,7-9H2;1H;/q-1;;+2/p-1

InChI Key

NIVWKSZWSBKSCB-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1)COCC2=C(C=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

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